![molecular formula C21H11N5O2 B2439290 7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-35-7](/img/structure/B2439290.png)
7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Overview
Description
This compound, also known as 7-(2H-1,3-benzodioxol-5-yl)-2-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, has a CAS Number of 860650-35-7 . It has a molecular weight of 365.35 and its IUPAC name is 7-(1,3-benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H11N5O2/c22-10-13-1-3-14(4-2-13)20-24-21-17(11-23)16(7-8-26(21)25-20)15-5-6-18-19(9-15)28-12-27-18/h1-9H,12H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid .Scientific Research Applications
- Researchers have investigated this compound’s ability to inhibit colon tumor growth. Collaborative studies between the Kunming Institute of Botany (China) and the Chinese University of Hong Kong revealed promising results. The compound’s de-aromatized isopentenyl-substituted quinone structure demonstrated anti-colorectal cancer effects both in vitro and in vivo .
Anticancer Properties
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N5O2/c22-10-13-1-3-14(4-2-13)20-24-21-17(11-23)16(7-8-26(21)25-20)15-5-6-18-19(9-15)28-12-27-18/h1-9H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHUKYUAUOVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC=C(C=C5)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
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